molecular formula C22H19N3O3S2 B2640191 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886940-01-8

3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Numéro de catalogue: B2640191
Numéro CAS: 886940-01-8
Poids moléculaire: 437.53
Clé InChI: GZUNMWSBNTXUQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative characterized by a 3-methanesulfonyl-substituted benzene core. The amide nitrogen is linked to two distinct moieties: a 4-methyl-1,3-benzothiazol-2-yl group and a pyridin-2-ylmethyl group. Key structural features include:

  • Benzothiazole ring: Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents due to its planar, aromatic structure and ability to engage in π-π interactions.
  • Methanesulfonyl group: A strong electron-withdrawing substituent that may improve metabolic stability and influence electronic properties.

Propriétés

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-15-7-5-11-19-20(15)24-22(29-19)25(14-17-9-3-4-12-23-17)21(26)16-8-6-10-18(13-16)30(2,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNMWSBNTXUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation of the benzothiazole derivative using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine Moiety: The final step involves coupling the methanesulfonylated benzothiazole with a pyridine derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or pyridine derivatives.

Applications De Recherche Scientifique

3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations and scaffold modifications. Below is a detailed comparison using data from the provided evidence:

Structural Analogues in Natural Products

  • Compound : Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-
    • Key Features :
  • Dichloro (Cl) and dimethoxy (OCH₃) substituents on the benzothiazole and benzene rings.
  • Reported to have the highest molecular weight among compounds isolated from P. guineense .
    • Comparison :
  • The dichloro and dimethoxy groups increase molecular weight compared to the target compound’s methyl and methanesulfonyl substituents.
  • Electron-withdrawing Cl and electron-donating OCH₃ groups may alter electronic properties and solubility relative to the target’s sulfonyl group.

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Target Compound 438 (calculated) 3-Methanesulfonyl, 4-methylbenzothiazol-2-yl, pyridin-2-ylmethyl Not reported -
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide High (exact value unreported) 4,5-Dichloro, 3,5-dimethoxy Not reported P. guineense
Example 53 (Patent US12/036594) 589.1 Fluoro, chromen-4-one, pyrazolo[3,4-d]pyrimidin 175–178 Patent

Substituent Effects on Properties

  • Molecular Weight: Bulky substituents (e.g., chromen, pyrazolopyrimidine) increase molecular weight, as seen in Example 53 .
  • Thermal Stability : Example 53’s high melting point (175–178°C) correlates with its rigid, polycyclic structure. The target compound’s melting point remains uncharacterized but is expected to be lower due to reduced structural complexity.

Research Implications and Limitations

  • Structural Diversity : The comparison highlights how substituent choice (e.g., sulfonyl vs. chloro/methoxy) and scaffold modifications (e.g., benzothiazole vs. pyrazolopyrimidine) influence physicochemical properties.
  • Data Gaps : Biological activity data (e.g., IC₅₀, binding affinity) for the target compound and its analogs are absent in the provided evidence, limiting functional comparisons.
  • Patent vs. Natural Product Context : Example 53’s synthetic origin contrasts with the natural product-derived analog in P. guineense , underscoring divergent design strategies (drug development vs. natural compound isolation).

Activité Biologique

3-Methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamide derivatives, which have been recognized for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 344.38 g/mol. The structural features include:

  • A benzothiazole moiety, known for its biological activity.
  • A pyridine ring that may enhance the compound's interaction with biological targets.
  • A methanesulfonyl group that contributes to its solubility and bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds containing benzothiazole and sulfonamide groups exhibit significant anticancer properties by targeting tubulin polymerization. For instance, studies have shown that thiazole derivatives can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and subsequently leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells .

Antimicrobial Properties

Sulfonamide derivatives have historically been used as antimicrobial agents. The presence of the benzothiazole ring enhances the activity against various bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria, which is crucial for their growth and reproduction .

Anti-inflammatory Effects

Compounds similar in structure to 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that certain compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong anticancer potential. The specific interactions at the molecular level were elucidated using docking studies which indicated favorable binding conformations at the active sites of tubulin .
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives containing benzothiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating superior efficacy .

Research Findings

A systematic review of the literature reveals several promising findings regarding the biological activity of related compounds:

Activity TypeMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryModulation of cytokine release

Q & A

Q. How can researchers optimize the synthesis of 3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide to improve yield and purity?

Q. What spectroscopic techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to verify substituent positions, particularly the methanesulfonyl group (δ ~3.3 ppm for CH3SO2) and benzothiazole protons (δ 7.5–8.5 ppm) . IR spectroscopy can confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) is essential for molecular ion validation, as demonstrated in for related glucokinase activators .

Q. How should initial biological screening be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs. For example, describes glucose uptake assays in rat hepatocytes (10 mM glucose, 24h incubation) to assess metabolic activity . Use dose-response curves (0.1–100 µM) to determine EC50 values. Parallel cytotoxicity screening (e.g., MTT assay in HEK293 cells) ensures selectivity .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. notes that trifluoromethyl groups (structurally similar to methanesulfonyl) enhance lipophilicity but may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) . Microsomal stability assays (rat/human liver microsomes) can identify metabolic hotspots, as shown in for sulfonamide derivatives .

Q. How can structure-activity relationship (SAR) studies be structured to improve target engagement?

Q. What experimental frameworks are recommended for studying synergistic effects with existing therapies?

  • Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. For example, pair the compound with β-lactam antibiotics ( notes PPTase inhibition disrupts bacterial lipid biosynthesis) . Test fractional inhibitory concentration (FIC) indices in multidrug-resistant Staphylococcus aureus models. suggests histone acetylation pathways as secondary targets, enabling synergy with HDAC inhibitors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.